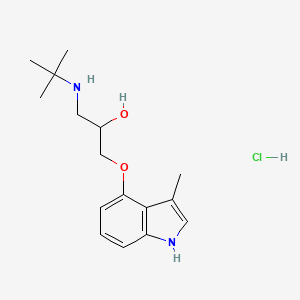

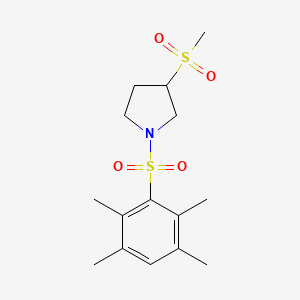

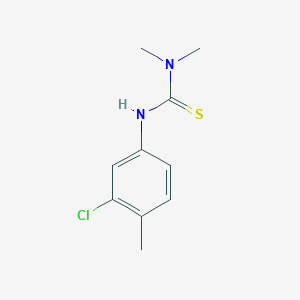

![molecular formula C7H15IN2 B1652579 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 14968-74-2](/img/structure/B1652579.png)

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Vue d'ensemble

Description

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the alkylation of DABCO . DABCO is also used as a building block for the preparation of 1,4-disubstituted piperazines .Molecular Structure Analysis

The molecular structure of this compound is similar to that of DABCO, but with one of the hydrogen atoms replaced by a methyl group .Chemical Reactions Analysis

DABCO is used as a catalyst for various reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, and Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156–160°C, a boiling point of 174–176°C, and a flash point of 62°C . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Applications De Recherche Scientifique

Crystal Structure and Properties

- Pressure-Induced Transformations : This compound, under high pressure, transforms into N-methyl-1,4-diazabicyclo[2.2.2]octanium iodide, exhibiting unique crystal structures and solvate formations. These transformations illustrate a preference for specific hydrogen bonds involving oxygen atoms under high pressure conditions (Olejniczak & Katrusiak, 2010).

Chemical Synthesis and Reactions

- Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane, through reactions with methyl iodide and methyl esters (Shishkin & Vysochin, 1980).

- Ring-Opening Reactions : It serves as a starting material for synthesizing 1-alkyl-4-(2-phenoxyethyl)piperazines, involving nucleophilic ring-opening reactions (Maraš, Polanc, & Kočevar, 2012).

Material Science

- Phase Transition Materials : The compound is used in creating novel phase transition materials, demonstrating reversible phase transitions, essential for materials science applications (Chen & Xingxing, 2017).

Semiconductor and Photocurrent Properties

- Semiconductor Characteristics : It has been utilized in synthesizing iodobismuthates hybrids with semiconductor and photocurrent response properties, indicating its potential in electronics and photovoltaics (Zhang et al., 2018).

Catalysis in Organic Synthesis

- Catalyst in Organic Reactions : The compound has found applications as a catalyst in various organic transformations, demonstrating its versatility and effectiveness in chemical synthesis (Bita, 2010).

Green Chemistry

- Efficient Synthesis of Chemical Compounds : Its use in the synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives under green conditions highlights its role in sustainable and eco-friendly chemical processes (Jolodar, Shirini, & Seddighi, 2017).

Mécanisme D'action

Safety and Hazards

DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes . Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .

Propriétés

IUPAC Name |

1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2.HI/c1-9-5-2-8(3-6-9)4-7-9;/h2-7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDLGBDMQXIVFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCN(CC1)CC2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439680 | |

| Record name | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14968-74-2 | |

| Record name | NSC159097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

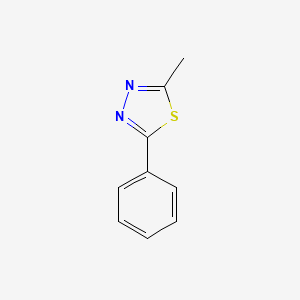

![3-Pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine](/img/structure/B1652496.png)

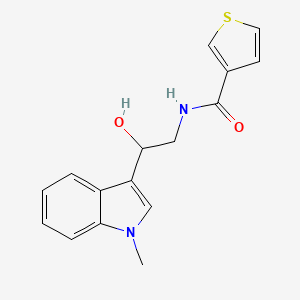

![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)

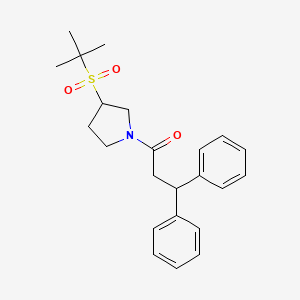

![(2-Methoxyphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-YL]acetic acid](/img/structure/B1652508.png)

![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)